molecular formula C24H21N5O3S B2862251 Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate CAS No. 824976-77-4

Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate

Cat. No. B2862251
CAS RN: 824976-77-4
M. Wt: 459.52
InChI Key: NXNFWRMNDZGOLY-UHFFFAOYSA-N
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Description

Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate is a chemical compound. It is part of a collection of rare and unique chemicals provided to early discovery researchers . The compound has a linear formula of C10H10N4O2S .


Synthesis Analysis

The synthesis of tetrazole derivatives, such as Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate, can be approached in eco-friendly ways. These include the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, with good to excellent yields . A series of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been synthesized by the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a tetrazole ring, which is a five-membered aza compound with 6π electrons. The 5-substituted tetrazole reactivity is similar to aromatic compounds . The compound has a molecular weight of 250.281 .


Chemical Reactions Analysis

Tetrazoles, including Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals, producing new compounds that can be explosive when exposed to shocks .


Physical And Chemical Properties Analysis

Tetrazoles, such as Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate, are crystalline and odorless . They have a melting point temperature of 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water and acetonitrile .

Scientific Research Applications

Antibacterial Applications

This compound has been synthesized and evaluated for its potential as an antibacterial agent. The presence of the tetrazole moiety, which is a bioisostere of the carboxylic acid group, can enhance lipophilicity and bioavailability, making it a promising candidate for developing new antibacterial drugs .

Anticancer Activity

Research indicates that derivatives of this compound have been screened for anticancer activities. The molecular structure allows for interaction with various enzymes and receptors, which could be leveraged in the treatment of cancer by inhibiting the growth of tumor cells .

Anti-Tuberculosis (Anti-TB) Properties

Given the global impact of tuberculosis, there is a continuous search for effective treatments. This compound has shown promise in anti-TB activity, potentially offering a new avenue for therapeutic intervention against Mycobacterium tuberculosis .

Enzyme Inhibition

The compound has been used in in silico molecular docking studies targeting enzymes like P38 MAP kinase protein. Such studies help in understanding the binding efficiency and inhibitory potential of the compound, which is crucial for drug development .

Pharmacological Enhancements

The tetrazole ring in the compound can substitute the carboxyl group in pharmacological molecules, which may lead to drugs with improved pharmacokinetic properties, such as increased bioavailability and reduced side effects .

Chemical Synthesis and Modification

Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate can be used as a precursor or intermediate in the synthesis of more complex chemical entities. Its reactive sites allow for various chemical modifications, enabling the creation of a diverse range of derivatives with potential biological activities .

Safety and Hazards

Tetrazoles can be hazardous. On heating, they decompose and emit toxic nitrogen fumes . They react vigorously when exposed to shock, fire, and heat on friction . They also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

properties

IUPAC Name

ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-2-32-23(31)19-12-14-20(15-13-19)25-22(30)18-10-8-17(9-11-18)16-33-24-26-27-28-29(24)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNFWRMNDZGOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate

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